molecular formula C18H12O2 B044925 4-Pyreneacetic acid CAS No. 22245-55-2

4-Pyreneacetic acid

Cat. No. B044925
CAS RN: 22245-55-2
M. Wt: 260.3 g/mol
InChI Key: GJLRAJOEGIZXAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyreneacetic acid is a negatively charged pyrene derivative . It has a molecular formula of C18H12O2 and a molecular weight of 260.3 g/mol.


Synthesis Analysis

The synthesis of 4-Pyreneacetic Acid involves 12 synthesis methods. The reaction conditions include the use of sodium hydroxide and silver nitrate in ethanol for 4 hours at ambient temperature . Pyrene-based ligands have been attractive for the synthesis of metal–organic frameworks (MOFs) in recent years .


Molecular Structure Analysis

The molecular structure of 4-Pyreneacetic Acid consists of 18 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 260.29 g/mol .


Chemical Reactions Analysis

The reaction used in a titration can be an acid–base reaction, a precipitation reaction, or an oxidation–reduction reaction . In all cases, the reaction chosen for the analysis must be fast, complete, and specific; that is, only the compound of interest should react with the titrant .


Physical And Chemical Properties Analysis

Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Reliable physical and chemical properties of compounds are scarce and some of the available values are estimated using predictive mathematical techniques, which predict properties of compounds from knowledge of their chemical structure .

Scientific Research Applications

  • Meteorology : PYREX data has provided insights into mountain drag measurement, humidity, boundary layer measurements, and orographic flow representation, suggesting potential for further research in meteorology (Bougeault et al., 1997).

  • Molecular Biology and Nanotechnology : Pyrene-functionalized oligonucleotides and locked nucleic acids (LNAs) are valuable in fundamental research, diagnostics, and nanotechnology due to their role as polarity-sensitive and quenchable fluorophores (Østergaard & Hrdlicka, 2011).

  • Environmental Science : Pyrene can be incinerated under supercritical water conditions, which leads to the formation of phenanthrene and naphthalene, demonstrating its utility in environmental cleanup technologies (Onwudili & Williams, 2006).

  • DNA Hybridization Probes : Pyrene-labelled oligonucleotide probes show promise as sensitive DNA hybridisation probes, indicating potential for use in nucleic acid hybridization detection sensors (Balakin et al., 1998).

  • DNA-Binding Molecules : PNA-based polyintercalators with pyreneacetic acid residues are explored as potential DNA-binding molecules (Challa & Woski, 1999).

  • Chemical Sensing and Photocatalysis : Supramolecular assemblies containing polypyridine complexes and pyrene chromophores are being investigated as long-lived luminescent probes for applications in clinical chemistry, chemical sensing, photocatalysis, and biophysics (Juris & Prodi, 2001).

  • Cellular Imaging : Silver nanoparticles can quench the fluorescence of 1-pyrenebutyric acid, aiding in the design of pyrene-based fluorescence sensors for cellular imaging (Ly et al., 2017).

  • Photodynamic Therapy : Pyreneacetic acid-functionalized nanorods allow for efficient two-photon imaging of cell surface sialic acids and offer a method for image-guided cancer cell therapy (Li & Liu, 2021).

  • Biodegradation Studies : Mycobacterium sp. has been found to effectively degrade pyrene into various metabolites, contributing to understanding the microbial biodegradation of polycyclic aromatic hydrocarbons (Heitkamp et al., 1988).

Future Directions

Future research efforts should be directed towards the development of oxidative systems that enable a safe and sustainable conversion of lignin with high product yield and selectivity . This will pave the way for the researchers in the field for the design and development of novel pyrene-based structures and their utilization for different applications .

properties

IUPAC Name

2-pyren-4-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O2/c19-16(20)10-14-9-13-5-1-3-11-7-8-12-4-2-6-15(14)18(12)17(11)13/h1-9H,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLRAJOEGIZXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70944902
Record name (Pyren-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Pyreneacetic acid

CAS RN

22245-55-2
Record name 4-Pyreneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022245552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Pyren-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyreneacetic acid
Reactant of Route 2
Reactant of Route 2
4-Pyreneacetic acid
Reactant of Route 3
Reactant of Route 3
4-Pyreneacetic acid
Reactant of Route 4
Reactant of Route 4
4-Pyreneacetic acid
Reactant of Route 5
4-Pyreneacetic acid
Reactant of Route 6
4-Pyreneacetic acid

Citations

For This Compound
6
Citations
C Tintel, J Cornelisse… - Recueil des Travaux …, 1983 - Wiley Online Library
… acetate at a temperature which is not low enough, disproportionation occurs and, after work-up, we obtain a mixture of 4-pyreneacetic acid (5) and 4,5-dihydro-4-pyreneacetic acid (17). …
Number of citations: 44 onlinelibrary.wiley.com
SM Rappaport, YY Wang, ET Wei… - Environmental …, 1980 - ACS Publications
… 4-Pyreneacetic acid(5) was prepared from 4 by the Kindler modification of the Willgerodt … The conversion of 4 to 4-pyreneacetic acid (5) has been reported by use of the classical …
Number of citations: 128 pubs.acs.org
ER Kellenbach, J Lugtenburg… - Recueil des Travaux …, 1989 - Wiley Online Library
A convenient synthesis of three cyclopenta[ad]pyrene derivatives methylated on the five‐membered ring is described. The starting materials were easily available ketones which were …
Number of citations: 3 onlinelibrary.wiley.com
L Rodenburg, R De Block, TWN Bieze… - Recueil des Travaux …, 1988 - Wiley Online Library
A simple technique for the preparation of anions of polycyclic aromatic hydrocarbons is described. H and 13 C NMR spectra of dianions of pyrene and derivatives of pyrene are reported …
Number of citations: 5 onlinelibrary.wiley.com
C Tintel, J Cornelisse… - Recueil des Travaux …, 1983 - Wiley Online Library
Using 13 C NMR spectroscopy, the pyrene dianion has been shown to be a completely asymmetric system having the highest charge density on the carbon atom at the 4‐position. This …
Number of citations: 9 onlinelibrary.wiley.com
HJW van den Haak… - Recueil des Travaux …, 1983 - Wiley Online Library
The conversion of 1‐halogeno‐2,7‐naphthyridines into the corresponding 1‐amino compounds with KNH 2 /NH 3 , is shown, by the use of deuterated starting compounds, to proceed …
Number of citations: 6 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.